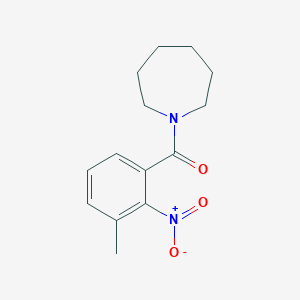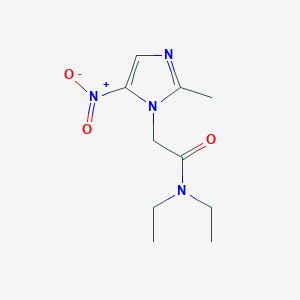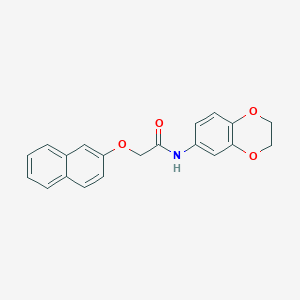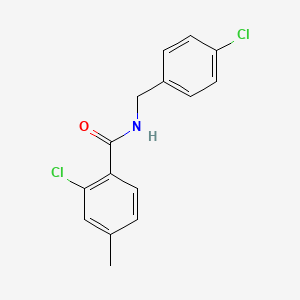methanone](/img/structure/B5755394.png)
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been shown to possess a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone involves the inhibition of protein kinases through the binding of the compound to the kinase's active site. This binding prevents the kinase from phosphorylating its target proteins, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone has been shown to have a range of interesting biochemical and physiological effects. In addition to its inhibition of protein kinases, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone is its specificity for certain protein kinases, making it a valuable tool for investigating their function. However, one limitation of this compound is its potential toxicity, which must be carefully considered when designing experiments.
未来方向
There are several future directions for research on [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone. One potential area of investigation is its use as a therapeutic agent for various diseases, particularly those involving protein kinase dysregulation. Another area of research could focus on the development of more potent and selective analogs of this compound, which could have even greater utility as research tools and potential therapeutics. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various cellular processes.
合成方法
The synthesis of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone involves the reaction of 4-methylphenyl isocyanide with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,2-diaminopropane to yield the final product. This synthesis method has been optimized over the years to improve yield and purity of the compound.
科学研究应用
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone has been used in a variety of scientific research applications. One of its primary uses is in the study of protein kinases, which are enzymes that play a critical role in various cellular processes such as cell division, metabolism, and signaling. This compound has been shown to inhibit the activity of certain protein kinases, making it a valuable tool for investigating their function.
属性
IUPAC Name |
[5-amino-3-(4-methylphenyl)imidazol-4-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-2-6-13(7-3-11)20-10-19-17(18)15(20)16(22)12-4-8-14(9-5-12)21(23)24/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKQBSSPUCSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6048416 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)






![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)
